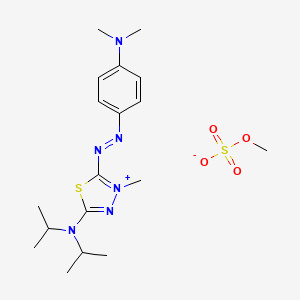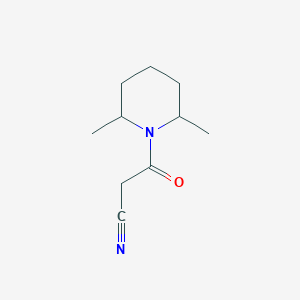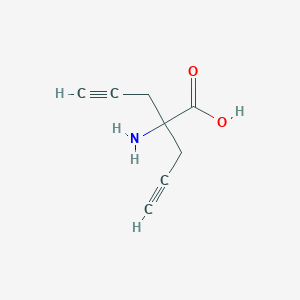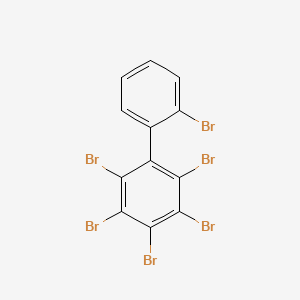![molecular formula C35H79NO6Si5 B13804115 N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide CAS No. 56247-92-8](/img/structure/B13804115.png)
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is a complex organic compound with the molecular formula C35H79NO6Si5 and a molecular weight of 750.43 g/mol . This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties.
Métodos De Preparación
The synthesis of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves several steps. Typically, the process begins with the preparation of the heptadecenyl backbone, followed by the introduction of the acetamide group. The trimethylsilyl groups are then added through a series of silylation reactions. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is unique due to its multiple trimethylsilyl groups, which confer distinct chemical and physical properties. Similar compounds include:
N,O-Bis(trimethylsilyl)acetamide: Used as a silylation reagent in organic synthesis.
Trimethylsilyl chloride: A common silylating agent.
Hexamethyldisilazane: Used in the preparation of silylated derivatives. These compounds share some functional similarities but differ in their specific applications and reactivity.
Propiedades
Número CAS |
56247-92-8 |
|---|---|
Fórmula molecular |
C35H79NO6Si5 |
Peso molecular |
750.4 g/mol |
Nombre IUPAC |
N-[1,3,10,11,15-pentakis(trimethylsilyloxy)octadec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C35H79NO6Si5/c1-18-24-31(39-44(6,7)8)25-23-28-35(42-47(15,16)17)34(41-46(12,13)14)27-22-20-19-21-26-33(40-45(9,10)11)32(36-30(2)37)29-38-43(3,4)5/h21,26,31-35H,18-20,22-25,27-29H2,1-17H3,(H,36,37) |
Clave InChI |
JYEGXNRWPXAYNW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC(C(CCCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)






![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)


